molecular formula C9H12N2O4S B3058505 2-nitro-N-propylbenzenesulfonamide CAS No. 89840-63-1

2-nitro-N-propylbenzenesulfonamide

Cat. No.: B3058505
CAS No.: 89840-63-1
M. Wt: 244.27 g/mol
InChI Key: ACOSRAUGLQAPTG-UHFFFAOYSA-N
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Description

2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) is a sulfonamide derivative characterized by a nitro group at the 2-position of the benzene ring and an N-propyl substituent. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 244.27 g/mol . Key physicochemical properties include a polar surface area (PSA) of 100.37 Ų and a calculated LogP value of 3.28, indicating moderate hydrophobicity . The compound has been utilized as a precursor in synthesizing bioactive derivatives, particularly in medicinal chemistry for developing broad-spectrum drug candidates.

Preparation Methods

The synthesis of 2-nitro-N-propylbenzenesulfonamide can be achieved through several routes. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-nitrobenzenesulfonyl chloride and propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 2-nitrobenzenesulfonyl chloride is added to a solution of propylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-Nitro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Nitro-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 2-nitro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate metabolism, similar to other sulfonamide drugs, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of 2-Nitro-N-propylbenzenesulfonamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents References
This compound C₉H₁₂N₂O₄S 244.27 Not reported N-propyl, 2-nitro
2-Nitrobenzenesulfonamide (parent) C₆H₆N₂O₄S 218.19 Not reported No alkyl substituent
N-Methyl-2-nitrobenzenesulfonamide C₇H₈N₂O₄S 216.21 Not reported N-methyl, 2-nitro
Compound 29* C₁₉H₂₁N₅O₃S₂ 432.12 241–243 63 Pyrimidinyl, propylthio
Compound 38* C₂₁H₂₃N₅O₄S₂ 474.13 259 (dec.) 87 Pyrimidinyl, propoxy, propylthio
N-[(4-Methylpyrimidin-2-yl)carbamoyl]-2-nitrobenzenesulfonamide C₁₂H₁₁N₅O₅S 345.31 Not reported 4-methylpyrimidinyl, carbamoyl

*Derivatives of this compound.

Key Observations:

The N-propyl group increases hydrophobicity (LogP 3.28 vs. estimated lower LogP for the parent), enhancing membrane permeability in drug design .

Derivative Complexity: Derivatives like Compound 29 and 38 incorporate pyrimidinyl and thioether/propoxy groups, significantly increasing molecular weight (>400 g/mol) and melting points (>240°C). These modifications improve thermal stability, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding from amino and nitro groups) .

Synthetic Efficiency :

  • Compound 38 achieves a higher yield (87% ) compared to 29 (63% ), attributed to optimized conditions (80°C, longer reaction time) facilitating complete alkylation of the pyrimidine ring .

Functional Group Impact on Bioactivity

  • Nitro Group : The 2-nitro substituent in all compounds confers electron-withdrawing effects, stabilizing the sulfonamide moiety and enhancing electrophilic reactivity. This is critical for forming covalent bonds with biological targets .
  • Pyrimidinyl Additions : Derivatives like Compound 29 and 38 exhibit broad-spectrum bioactivity due to the pyrimidine ring, which mimics nucleic acid bases and interacts with enzyme active sites .

Biological Activity

2-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S. It belongs to the sulfonamide class of compounds and is characterized by a nitro group (-NO₂) and a propyl group (-C₃H₇) attached to a benzene ring, along with a sulfonamide functional group (-SO₂NH₂). This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound primarily involves its role as a competitive antagonist of para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By mimicking PABA, this compound inhibits bacterial enzymes responsible for folate production, thus impeding bacterial growth and proliferation.

Pharmacological Applications

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to effectively inhibit various bacterial strains, making it a candidate for further investigation in antimicrobial therapies. Its potential applications extend to:

  • Antimicrobial Treatment : The compound demonstrates efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
  • Anticancer Research : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : In vitro assays have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional sulfonamides, indicating enhanced potency .
  • Antiparasitic Activity : A study evaluated its effectiveness against Leishmania infantum and Trypanosoma cruzi, demonstrating promising results in inhibiting these parasites at low concentrations .
  • Cytotoxicity Assessment : Safety evaluations indicated that this compound has a favorable cytotoxicity profile, exhibiting minimal adverse effects on human cell lines during preliminary tests .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameAntibacterial ActivityAnticancer ActivityAntiparasitic Activity
This compoundHighModerateHigh
SulfanilamideModerateLowLow
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamideHighModerateModerate

Properties

IUPAC Name

2-nitro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSRAUGLQAPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367879
Record name 2-nitro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-63-1
Record name 2-Nitro-N-propylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of propan-1-amine (2.36 g, 0.04 mol) in tetrahydrofuran (100 mL) at 0° C. was added triethylamine (4.05 g, 0.04 mol) and 2-nitrobenzene-1-sulfonyl chloride (8.88 g, 0.04 mol) in several portions over 10-15 minutes. The reaction mixture was stirred at room temperature for 4 hours, filtered and concentrated to afford the product 2-nitro-N-propylbenzenesulfonamide (9.18 g, yield 93.9%). 1H NMR (400 MHz, CDCl3) δ ppm 8.11-8.16 (m, 1H), 7.84-7.89 (m, 1H), 7.74-7.79 (m, 2H), 5.26 (s, 1H), 3.05-3.10 (t, 2H, J=6.4 Hz), 1.51-1.60 (m, 2H), 0.89-0.92 (t, 3H, J=7.6 Hz).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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